18-carboxy dinor Leukotriene B4

Description

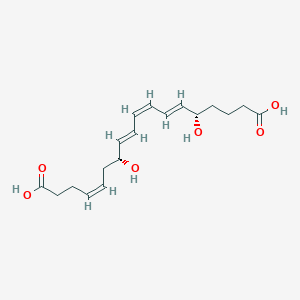

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26O6 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(4Z,7R,8E,10Z,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |

InChI |

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1-,6-3-,9-4+,10-5+/t15-,16+/m0/s1 |

InChI Key |

XWRIIHRGMKHPHN-BGPKIDSZSA-N |

Isomeric SMILES |

C(C[C@@H](/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O |

Canonical SMILES |

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of 18-Carboxy Dinor Leukotriene B4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1] Its biological activities, primarily the recruitment and activation of leukocytes, are tightly regulated through metabolic inactivation.[1] This guide provides a comprehensive overview of the discovery, characterization, and metabolic pathway of one of its key metabolites, 18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4). Understanding the metabolism of LTB4 is critical for elucidating the mechanisms that control inflammation and for the development of novel therapeutic strategies targeting inflammatory diseases.

Discovery and Identification

18-carboxy dinor LTB4 was first identified in 1986 by Harper, Garrity, and Murphy during their investigation of LTB4 metabolism in isolated rat hepatocytes.[2] This novel metabolite was characterized as a product of β-oxidation of the dicarboxylic acid metabolite of LTB4, 20-carboxy LTB4.[2] The initial identification was based on a combination of analytical techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC), ultraviolet (UV) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).[2]

Metabolic Pathway of this compound

The formation of 18-carboxy dinor LTB4 is a multi-step enzymatic process that primarily occurs in the liver.[2][3] This pathway serves to decrease the biological activity of the pro-inflammatory LTB4.[4]

The metabolic cascade begins with the ω-oxidation of LTB4 at the C20 position, catalyzed by a cytochrome P450 enzyme, to form 20-hydroxy-LTB4.[5] This is followed by further oxidation to the corresponding aldehyde and then to a dicarboxylic acid, 20-carboxy LTB4.[5] Subsequently, 20-carboxy LTB4 undergoes β-oxidation, a process typically associated with fatty acid degradation, which shortens the carbon chain by two carbons to yield 18-carboxy dinor LTB4.[2][6] Further β-oxidation can lead to even shorter chain dicarboxylic acids.[7]

Characterization Data

The structural elucidation of 18-carboxy dinor LTB4 was achieved through a combination of chromatographic and spectrometric techniques.

Chromatographic and Spectroscopic Properties

| Property | Value | Reference |

| HPLC Retention Time | Shorter than LTB4 and its ω-oxidation products | [2] |

| UV Absorbance (λmax) | 270 nm | [8] |

Mass Spectrometry Data

The definitive structural confirmation of 18-carboxy dinor LTB4 was obtained through GC-MS analysis of its derivatized form.[2]

| Derivative | Key Mass Spectral Fragments (m/z) | Reference |

| Methyl ester, trimethylsilyl (B98337) ether | 524 (M+), 509, 493, 434, 419, 344, 329, 217, 173 | [2] |

| Hydrogenated, methyl ester, trimethylsilyl ether | 532 (M+), 517, 501, 442, 427, 352, 337, 217, 173 | [2] |

Biological Activity

While LTB4 is a potent chemoattractant for neutrophils, its metabolic products generally exhibit significantly reduced biological activity.[3][4] The chemotactic activity of 20-hydroxy-LTB4 is comparable to LTB4, but the dicarboxylic acid metabolite, 20-carboxy LTB4, shows markedly decreased activity.[3][4] Although direct studies on the biological activity of 18-carboxy dinor LTB4 are limited, it is presumed to be biologically inactive or significantly less active than LTB4, consistent with its role as a terminal metabolite in the inactivation pathway.[4]

| Compound | Relative Chemotactic Activity (Neutrophils) | Reference |

| Leukotriene B4 (LTB4) | ++++ | [3] |

| 20-hydroxy-LTB4 | ++++ | [3] |

| 20-carboxy LTB4 | + | [4] |

| 18-carboxy dinor LTB4 | Likely inactive or very low activity | Inferred |

Experimental Protocols

Isolation and Incubation of Rat Hepatocytes

The initial discovery of 18-carboxy dinor LTB4 was made using isolated rat hepatocytes. The general procedure involves the following steps:

-

Liver Perfusion: The rat liver is perfused in situ with a collagenase solution to digest the extracellular matrix.

-

Cell Dissociation and Isolation: The digested liver is minced and filtered to obtain a single-cell suspension. Hepatocytes are then isolated by centrifugation.

-

Hepatocyte Incubation: Isolated hepatocytes are incubated in a suitable medium containing LTB4.

-

Metabolite Extraction: After incubation, the medium and cells are treated to stop the reaction and the lipids, including LTB4 and its metabolites, are extracted.

-

Analysis: The extracted lipids are then analyzed by HPLC and GC-MS.

HPLC Analysis of LTB4 Metabolites

RP-HPLC is used to separate LTB4 and its metabolites based on their polarity.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol (B129727) in water, buffered with a volatile acid like acetic acid.

-

Detection: UV absorbance at 270 nm, characteristic of the conjugated triene chromophore in LTB4 and its metabolites.[8]

GC-MS Analysis of 18-Carboxy Dinor LTB4

For GC-MS analysis, the carboxyl and hydroxyl groups of the metabolite must be derivatized to increase volatility.

-

Esterification: The two carboxylic acid groups are converted to methyl esters using a reagent like diazomethane (B1218177) or trimethylsilyldiazomethane.[9]

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The retention time and the mass spectrum of the eluting peak are used for identification.

Signaling Pathway Context

While 18-carboxy dinor LTB4 is considered an inactive metabolite, its precursor, LTB4, exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: BLT1 and BLT2.[11] BLT1 is a high-affinity receptor primarily expressed on leukocytes, while BLT2 is a low-affinity receptor with a broader expression pattern.[11] Activation of these receptors triggers intracellular signaling cascades leading to chemotaxis, degranulation, and production of reactive oxygen species in immune cells. The metabolic conversion of LTB4 to 18-carboxy dinor LTB4 effectively terminates this signaling.

Conclusion

The discovery and characterization of this compound have been pivotal in understanding the intricate pathways that regulate the inflammatory actions of LTB4. As a terminal metabolite, its formation represents a key step in the resolution of inflammation. The analytical methodologies developed for its identification, particularly HPLC and GC-MS, remain fundamental tools in the study of eicosanoid metabolism. For researchers and professionals in drug development, a thorough understanding of these metabolic pathways offers potential targets for therapeutic intervention in a range of inflammatory disorders. Further research into the enzymes involved in LTB4 metabolism may unveil novel strategies to modulate inflammatory responses.

References

- 1. Structural requirements for chemotactic activity of leukotriene B4 (LTB4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on leukotriene B4 omega-oxidation in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. scispace.com [scispace.com]

- 10. GC-ECNICI-MS/MS of eicosanoids as pentafluorobenzyl-trimethylsilyl (TMS) derivatives: Evidence of CAD-induced intramolecular TMS ether-to-ester rearrangement using carboxy-18O-labelled eicosanoids and possible implications in quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactivation Pathway: A Technical Guide to the Mechanism of Action of 18-Carboxy Dinor Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4), a terminal metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). The available scientific literature strongly indicates that 18-carboxy dinor LTB4 is an inactive metabolite, with its primary role being a marker of LTB4 inactivation. This guide will detail the metabolic pathway leading to its formation, infer its likely lack of significant biological activity by comparing it to its precursors, and provide hypothetical experimental protocols to confirm this inactivity.

The Metabolic Inactivation Cascade of Leukotriene B4

Leukotriene B4 is a powerful lipid mediator that plays a crucial role in inflammation, orchestrating the recruitment and activation of leukocytes. Its biological activity is tightly regulated through a multi-step metabolic inactivation process, primarily occurring in the liver and neutrophils.[1][2][3][4] The formation of 18-carboxy dinor LTB4 represents the final stage of this inactivation cascade.

The metabolic pathway proceeds as follows:

-

ω-Oxidation: LTB4 is first hydroxylated at the ω-position (C-20) by a cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4 (20-OH-LTB4).[5]

-

Further Oxidation: 20-OH-LTB4 is subsequently oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4 (20-COOH-LTB4).[5]

-

β-Oxidation: 20-carboxy-LTB4 then undergoes β-oxidation from the ω-end, a process that removes two carbon units, resulting in the formation of 18-carboxy dinor LTB4.[1][2][6]

This metabolic cascade effectively terminates the pro-inflammatory signaling of LTB4.

Receptor Interaction and Biological Activity

The biological effects of LTB4 are mediated through its interaction with two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[5][7] The affinity of LTB4 metabolites for these receptors and their subsequent ability to elicit a cellular response are markedly reduced as they progress through the inactivation pathway.

While direct quantitative data for 18-carboxy dinor LTB4 is not available in the current scientific literature, we can infer its activity by examining its precursors.

Table 1: Receptor Binding Affinity and Biological Activity of LTB4 and its Metabolites

| Compound | Receptor Affinity | Biological Activity (Neutrophil Chemotaxis) | Reference |

| Leukotriene B4 (LTB4) | High (Kd ~0.2 nM for BLT1) | Potent agonist (EC50 ~10 nM) | [8] |

| 20-hydroxy-LTB4 | Moderate to High | Weak agonist / Partial antagonist | [9] |

| 20-carboxy-LTB4 | Low | Very weak agonist / Antagonist | [9][10] |

| 18-carboxy dinor LTB4 | Not Determined (Presumed Very Low to Negligible) | Not Determined (Presumed Inactive) | N/A |

As 18-carboxy dinor LTB4 is a product of the further metabolism of the already weakly active 20-carboxy-LTB4, it is highly probable that it possesses negligible affinity for BLT1 and BLT2 and is therefore biologically inactive.

Signaling Pathways of LTB4 (for Context)

Activation of the BLT1 receptor by LTB4 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species in neutrophils. This pathway is not believed to be activated by 18-carboxy dinor LTB4.

Proposed Experimental Protocols to Determine the Activity of 18-Carboxy Dinor LTB4

To definitively characterize the mechanism of action of 18-carboxy dinor LTB4, the following experimental protocols, adapted from studies on LTB4 and its other metabolites, are proposed.

Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity of 18-carboxy dinor LTB4 for the BLT1 and BLT2 receptors.

-

Methodology:

-

Prepare cell membrane fractions from a cell line overexpressing human BLT1 or BLT2 receptors.

-

Incubate the membrane preparations with a constant concentration of radiolabeled LTB4 (e.g., [³H]LTB4).

-

Add increasing concentrations of unlabeled 18-carboxy dinor LTB4 to compete for binding with the radiolabeled LTB4. Unlabeled LTB4 should be used as a positive control.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The inhibition constant (Ki) for 18-carboxy dinor LTB4 can be calculated from the IC50 value (the concentration of competitor that displaces 50% of the specific binding of the radioligand).

-

Neutrophil Chemotaxis Assay

-

Objective: To assess the ability of 18-carboxy dinor LTB4 to induce neutrophil migration.

-

Methodology:

-

Isolate human neutrophils from the peripheral blood of healthy donors.

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Place a solution containing various concentrations of 18-carboxy dinor LTB4 in the lower wells. LTB4 should be used as a positive control and buffer as a negative control.

-

Add a suspension of isolated neutrophils to the upper wells.

-

Incubate the chamber to allow for cell migration along the concentration gradient.

-

After incubation, stain and count the number of neutrophils that have migrated through the membrane to the lower side.

-

Plot the number of migrated cells against the concentration of 18-carboxy dinor LTB4 to determine its chemotactic potency.

-

Calcium Mobilization Assay

-

Objective: To determine if 18-carboxy dinor LTB4 can induce an increase in intracellular calcium, a key second messenger in GPCR signaling.

-

Methodology:

-

Load isolated neutrophils or BLT1/BLT2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Measure the baseline fluorescence of the cell suspension using a fluorometer.

-

Add 18-carboxy dinor LTB4 to the cell suspension and continuously record the change in fluorescence over time. LTB4 should be used as a positive control.

-

An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Conclusion

The mechanism of action of this compound is primarily one of inaction. Its formation via ω- and β-oxidation represents the terminal step in the metabolic inactivation of the potent pro-inflammatory mediator, LTB4. While direct experimental evidence is lacking, the significantly reduced biological activity of its metabolic precursors strongly suggests that 18-carboxy dinor LTB4 has a negligible affinity for LTB4 receptors and does not trigger downstream signaling pathways. Therefore, it should be considered a biomarker of LTB4 turnover and catabolism rather than a biologically active signaling molecule. The proposed experimental protocols would serve to definitively confirm this widely held assumption in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

18-carboxy dinor Leukotriene B4 in cellular signaling

An In-depth Technical Guide to 18-carboxy dinor Leukotriene B4 in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, orchestrating the recruitment and activation of leukocytes. Its metabolic inactivation is crucial for the resolution of inflammation. This process involves omega-oxidation to produce 20-hydroxy-LTB4, followed by further oxidation to this compound (18-COOH-dinor-LTB4). While initially considered an inactive metabolite, emerging evidence suggests that 18-COOH-dinor-LTB4 retains biological activity and plays a role in cellular signaling, particularly through the LTB4 receptors, BLT1 and BLT2. This document provides a comprehensive overview of the synthesis, signaling pathways, and biological significance of 18-COOH-dinor-LTB4, along with detailed experimental protocols and quantitative data to facilitate further research and drug development efforts in this area.

Introduction

Leukotrienes are a family of eicosanoid inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway. Leukotriene B4 (LTB4) is a dihydroxy fatty acid that acts as a powerful chemoattractant for neutrophils and other leukocytes, playing a critical role in the pathogenesis of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. The biological actions of LTB4 are terminated by its metabolic degradation. The primary route of LTB4 metabolism is omega-oxidation, a two-step process initiated by the enzyme LTB4 20-hydroxylase (CYP4F3 in humans), which converts LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4). This is followed by the action of an alcohol and an aldehyde dehydrogenase, leading to the formation of 18-carboxy dinor LTB4. While this metabolic cascade is traditionally viewed as a detoxification pathway, this guide explores the signaling capabilities and potential physiological roles of the terminal metabolite, 18-COOH-dinor-LTB4.

Synthesis and Metabolism of this compound

The biosynthesis of 18-COOH-dinor-LTB4 is intrinsically linked to the catabolism of LTB4. This metabolic pathway is essential for controlling the duration and intensity of LTB4-mediated inflammatory responses.

Metabolic Pathway:

-

Generation of LTB4: Arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2, is converted to the unstable epoxide intermediate Leukotriene A4 (LTA4) by 5-lipoxygenase (5-LO) in conjunction with 5-lipoxygenase-activating protein (FLAP). LTA4 is then hydrolyzed by LTA4 hydrolase (LTA4H) to yield LTB4.

-

Omega-Oxidation to 20-OH-LTB4: LTB4 undergoes hydroxylation at the C-20 position, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP4F3 in human neutrophils. This step produces 20-hydroxy-LTB4 (20-OH-LTB4), a less potent chemoattractant than LTB4.

-

Further Oxidation to 18-COOH-dinor-LTB4: 20-OH-LTB4 is further oxidized by cytosolic NAD+-dependent alcohol and aldehyde dehydrogenases. This involves the conversion of the C-20 alcohol to an aldehyde and then to a carboxylic acid, followed by beta-oxidation, which shortens the carbon chain to yield the 18-carbon dicarboxylic acid, 18-COOH-dinor-LTB4.

The Endogenous Function of 18-Carboxy Dinor LTB4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory response. Its biological activity is tightly regulated through metabolic inactivation. While the ω-oxidation pathway of LTB4 metabolism is well-documented, leading to the formation of 20-hydroxy-LTB4 and 20-carboxy-LTB4, a subsequent β-oxidation step gives rise to 18-carboxy dinor LTB4. This technical guide synthesizes the current understanding of the endogenous role of 18-carboxy dinor LTB4, focusing on its metabolic generation. It is important to note that while the formation of this metabolite is established, a comprehensive understanding of its specific biological functions remains an active area of investigation.

Introduction

Leukotriene B4 (LTB4), an eicosanoid derived from arachidonic acid, is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a critical role in the initiation and amplification of inflammatory responses.[1][2] The in vivo effects of LTB4 are transient, necessitating efficient metabolic pathways to control its potent pro-inflammatory signaling. The primary route of LTB4 inactivation involves ω-oxidation, followed by β-oxidation. This guide focuses on a key product of this metabolic cascade, 18-carboxy dinor LTB4.

Metabolic Pathway of 18-Carboxy Dinor LTB4 Formation

The generation of 18-carboxy dinor LTB4 is a multi-step enzymatic process that primarily occurs in the liver.[3][4] This pathway serves to decrease the biological activity of LTB4 and facilitate its excretion.

The metabolic cascade begins with the ω-oxidation of LTB4 by cytochrome P450 enzymes, predominantly from the CYP4F family. This initial step hydroxylates LTB4 at the C20 position to form 20-hydroxy-LTB4. Subsequently, alcohol and aldehyde dehydrogenases further oxidize this intermediate to 20-carboxy-LTB4.[5]

The terminal step in the formation of 18-carboxy dinor LTB4 is the β-oxidation of 20-carboxy-LTB4.[3][4] This process, analogous to fatty acid β-oxidation, shortens the carbon chain by two carbons, yielding the dicarboxylic acid metabolite, 18-carboxy dinor LTB4.

Endogenous Function and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific endogenous function of 18-carboxy dinor LTB4. Most research has focused on the biological activities of its precursors, LTB4, 20-hydroxy-LTB4, and 20-carboxy-LTB4.

LTB4 is a potent agonist for the high-affinity leukotriene B4 receptor 1 (BLT1) and the low-affinity receptor BLT2, triggering a cascade of pro-inflammatory events, including neutrophil chemotaxis, degranulation, and production of reactive oxygen species.[6][7][8]

Studies on the ω-oxidation metabolites have revealed that they possess significantly reduced pro-inflammatory activity compared to LTB4. For instance, 20-hydroxy-LTB4 is a weak agonist at LTB4 receptors and can even act as an antagonist, inhibiting LTB4-induced neutrophil emigration.[9] Similarly, 20-carboxy-LTB4 exhibits markedly lower potency in stimulating neutrophil responses.[5]

While it is logically inferred that 18-carboxy dinor LTB4 represents a further step in the inactivation and clearance of LTB4, direct experimental evidence detailing its interaction with BLT receptors or its intrinsic biological effects is currently lacking. Its increased polarity, due to the presence of two carboxyl groups, likely facilitates its renal excretion. The prevailing hypothesis is that 18-carboxy dinor LTB4 is a biologically inactive terminal metabolite. However, further studies are required to definitively confirm this and to exclude any potential novel biological roles.

Quantitative Data

There is a paucity of quantitative data specifically characterizing the biological activity and in vivo concentrations of 18-carboxy dinor LTB4. The table below summarizes the known information regarding LTB4 and its major metabolites.

| Compound | Receptor Affinity (BLT1) | Chemotactic Potency (Neutrophils) | Primary Site of Formation |

| Leukotriene B4 (LTB4) | High (pKd ~9.2)[4] | Potent agonist[1] | Inflammatory cells |

| 20-hydroxy-LTB4 | High[5] | Weak agonist/antagonist[9] | Leukocytes, Liver |

| 20-carboxy-LTB4 | High[5] | Significantly reduced vs LTB4[5] | Leukocytes, Liver |

| 18-carboxy dinor LTB4 | Not reported | Not reported | Liver[3] |

Experimental Protocols

The study of LTB4 metabolism, including the formation of 18-carboxy dinor LTB4, typically involves a combination of in vitro cell culture and in vivo sample analysis, followed by sophisticated analytical techniques for identification and quantification.

In Vitro Metabolism Studies

Objective: To demonstrate the formation of 18-carboxy dinor LTB4 from LTB4 in a cellular system.

Protocol:

-

Cell Culture: Primary hepatocytes are isolated and cultured.[3]

-

Incubation: Cultured hepatocytes are incubated with a known concentration of LTB4 (e.g., 1-10 µM) for a specified time course (e.g., 0-60 minutes).

-

Sample Preparation: At each time point, the incubation is terminated, and the medium and cell lysate are collected. Lipids are extracted using a solid-phase extraction (SPE) C18 cartridge.

-

Analysis: The extracted lipids are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS) for the identification and quantification of LTB4 and its metabolites.[10]

Quantification of 18-Carboxy Dinor LTB4 in Biological Samples

Objective: To measure the levels of 18-carboxy dinor LTB4 in biological fluids (e.g., plasma, urine).

Protocol:

-

Sample Collection: Biological samples are collected, and an internal standard (e.g., a stable isotope-labeled analog of 18-carboxy dinor LTB4) is added.

-

Extraction: Lipids are extracted from the sample matrix using liquid-liquid extraction or solid-phase extraction.

-

Derivatization (Optional): For gas chromatography-mass spectrometry (GC-MS) analysis, the carboxyl groups may be derivatized (e.g., to form pentafluorobenzyl esters) to improve volatility and ionization efficiency.

-

LC-MS/MS or GC-MS Analysis: The extracted and derivatized samples are injected into an LC-MS/MS or GC-MS system for separation and detection. Multiple reaction monitoring (MRM) is typically used for high selectivity and sensitivity.[11][12]

Conclusion and Future Directions

18-carboxy dinor LTB4 is an established downstream metabolite of the potent pro-inflammatory mediator LTB4, formed via ω- and subsequent β-oxidation. While its metabolic pathway is characterized, its specific endogenous function remains largely undefined. The current scientific consensus suggests that it is likely an inactive metabolite destined for excretion.

Future research should focus on elucidating the direct biological activities of 18-carboxy dinor LTB4. Key areas of investigation should include:

-

Receptor Binding Assays: Determining the binding affinity of 18-carboxy dinor LTB4 for BLT1 and BLT2 receptors.

-

In Vitro Functional Assays: Assessing the effect of 18-carboxy dinor LTB4 on inflammatory cell functions, such as chemotaxis, degranulation, and cytokine production.

-

In Vivo Studies: Investigating the physiological effects of administering 18-carboxy dinor LTB4 in animal models of inflammation.

A more complete understanding of the entire LTB4 metabolic cascade, including the biological roles of its terminal metabolites, will provide a more nuanced picture of the regulation of inflammatory processes and may reveal novel therapeutic targets for inflammatory diseases.

References

- 1. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4: an inflammatory mediator with vascular actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of 18-carboxy dinor LTB4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-carboxy-19,20-dinor leukotriene B4 (18-carboxy dinor LTB4) is a significant metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator. The metabolism of LTB4 proceeds via omega-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequent beta-oxidation of 20-carboxy-LTB4 in the liver leads to the formation of 18-carboxy dinor LTB4, a more polar and less biologically active compound.[1][2][3] The structural elucidation of this metabolite is crucial for understanding the pharmacokinetics and degradation pathways of LTB4, which has implications for the development of anti-inflammatory therapeutics. This guide provides a comprehensive overview of the structural characterization of 18-carboxy dinor LTB4, including the analytical techniques employed and the metabolic pathway of its formation.

Physicochemical Properties

A summary of the key physicochemical properties of 18-carboxy dinor LTB4 is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₆O₆ | [1][4][5] |

| Molecular Weight | 338.4 g/mol | [1][4][5] |

| CAS Number | 102674-12-4 | [1][4][5] |

| Formal Name | 7R,14S-dihydroxy-4Z,8E,10E,12Z-octadecatetraenedioic acid | [1][5] |

| Purity | ≥97% (Commercially available) | [1][5] |

| Appearance | A solution in ethanol (B145695) (Commercially available) | [1][5] |

| UV max | 270 nm | [1] |

Metabolic Pathway

The formation of 18-carboxy dinor LTB4 is a key step in the catabolism of LTB4. The pathway involves initial omega-oxidation followed by beta-oxidation.

Structural Characterization Techniques

The initial structural characterization of 18-carboxy dinor LTB4, isolated from rat hepatocytes, was achieved through a combination of ultraviolet (UV) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) of the derivatized and reduced metabolite.[6]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary technique for the separation and purification of LTB4 metabolites.[6][7] The increased polarity of 18-carboxy dinor LTB4, due to the presence of two carboxylic acid groups, results in a shorter retention time compared to its precursors, LTB4 and 20-hydroxy-LTB4.[6]

Experimental Protocol (General)

A general protocol for the HPLC analysis of LTB4 metabolites is as follows:

-

Sample Preparation: Biological samples are subjected to solid-phase extraction to enrich for eicosanoids.

-

Chromatographic System:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol (B129727) in water with a small percentage of acetic acid to ensure the carboxylic acid groups are protonated.

-

Detection: UV detection at 270 nm, corresponding to the triene chromophore of the leukotriene backbone.[1]

-

-

Analysis: The retention time of the putative 18-carboxy dinor LTB4 peak is compared to that of a known standard, if available. Fractions can be collected for further analysis by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides detailed structural information, particularly after chemical derivatization to increase the volatility of the analyte. For dicarboxylic acids like 18-carboxy dinor LTB4, derivatization of the carboxylic acid and hydroxyl groups is essential.

Experimental Protocol (General)

-

Derivatization: A two-step derivatization process is typically employed:

-

Esterification: The carboxylic acid groups are converted to methyl esters using a reagent such as diazomethane (B1218177) or BF₃/methanol.[8]

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10]

-

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of fatty acid methyl esters.

-

Mass Spectrometer: Operated in electron ionization (EI) mode to generate fragment ions.

-

-

Data Analysis: The mass spectrum of the derivatized 18-carboxy dinor LTB4 will exhibit a molecular ion peak and characteristic fragmentation patterns that can be interpreted to confirm the structure.

Expected Mass Spectral Data (Hypothetical)

| m/z (expected) | Ion Fragment |

| M+ | Molecular ion |

| M-15 | Loss of a methyl group from a TMS ether |

| M-31 | Loss of a methoxy (B1213986) group from an ester |

| M-90 | Loss of trimethylsilanol (B90980) from a TMS ether |

| Various | Characteristic fragments from the cleavage of the carbon chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, there is no published NMR data specifically for 18-carboxy dinor LTB4. However, NMR spectroscopy remains a powerful tool for the unambiguous structural elucidation of novel compounds. For a molecule of this complexity, a suite of 1D and 2D NMR experiments would be required.

Hypothetical NMR Data Acquisition

Should a sufficient quantity of purified 18-carboxy dinor LTB4 be available, the following NMR experiments would be recommended:

-

¹H NMR: To identify the chemical shifts and coupling constants of the protons, providing information on the olefinic and aliphatic regions of the molecule.

-

¹³C NMR: To determine the number of unique carbon atoms and their chemical environments.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

Synthesis

While a detailed synthesis of 18-carboxy dinor LTB4 has not been published, a method for the synthesis of the isotopically labeled analog, [1,18-¹⁸O₂]-carboxy-dinor-LTE4, has been described.[11] This synthesis starts from the unlabelled dimethyl ester of 18-carboxy-dinor-LTA4.[11] This suggests a potential synthetic route to 18-carboxy dinor LTB4 could involve the synthesis of the corresponding LTA4 analog followed by enzymatic or chemical hydrolysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural characterization of 18-carboxy dinor LTB4 from a biological sample.

Conclusion

The structural characterization of 18-carboxy dinor LTB4 has been primarily established through chromatographic and mass spectrometric techniques. While detailed quantitative data, particularly from NMR spectroscopy, is not widely available in the public domain, the established identity of this metabolite provides a crucial piece in the puzzle of leukotriene metabolism. Further studies, including total synthesis and the acquisition of comprehensive spectroscopic data, would be beneficial for the creation of analytical standards and for enabling more detailed biological investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. 18-carboxy dinor Leukotriene B4 - Cayman Chemical [bioscience.co.uk]

- 6. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical synthesis of dioxygen-18 labelled omega-/beta-oxidized cysteinyl leukotrienes: analysis by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hepatic Metabolism of 18-carboxy dinor LTB4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involved in the formation of 18-carboxy dinor leukotriene B4 (LTB4) within hepatocytes. It details the enzymatic processes, presents key quantitative data, outlines experimental protocols for studying this metabolism, and provides visual representations of the core pathways and workflows.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation, primarily in the liver.[1] Hepatocytes are equipped with a sophisticated enzymatic machinery to metabolize LTB4 into less active or inactive products, which are then excreted. A key metabolic route involves the formation of 18-carboxy dinor LTB4. This guide delves into the core mechanisms of this process, providing researchers and drug development professionals with essential information for their studies.

The Metabolic Pathway: From LTB4 to 18-carboxy dinor LTB4

The metabolism of LTB4 to 18-carboxy dinor LTB4 in hepatocytes is a two-stage process involving omega-oxidation followed by peroxisomal beta-oxidation.

Omega-Oxidation of LTB4

The initial step in the hepatic catabolism of LTB4 is omega-oxidation, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes, predominantly from the CYP4F subfamily.[2][3] This process occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group (C-20) of LTB4 to form 20-hydroxy-LTB4 (20-OH-LTB4).[4] Subsequently, 20-OH-LTB4 is further oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4.[5][6]

The key hepatic enzymes involved in the initial omega-hydroxylation of LTB4 are CYP4F2 and CYP4F3B.[2] While other CYP4F isoforms exist, such as CYP4F3A which is highly efficient in neutrophils, CYP4F2 and CYP4F3B are the major LTB4 omega-hydroxylases expressed in the human liver.[2]

Peroxisomal Beta-Oxidation

Following its formation, 20-carboxy-LTB4, a dicarboxylic acid, is transported into peroxisomes for further metabolism via beta-oxidation from the omega-end.[7][8] This process involves the sequential removal of two-carbon units. The first cycle of peroxisomal beta-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-19,20-dinor-LTB4, commonly referred to as 18-carboxy dinor LTB4.[1][9] This metabolite is more water-soluble and less biologically active than LTB4, facilitating its eventual elimination. The degradation of LTB4 metabolites is dependent on the bifunctional protein (DBP) within the peroxisomes.[10]

Quantitative Data on LTB4 Metabolism

The efficiency of LTB4 metabolism is determined by the kinetic properties and expression levels of the involved enzymes. The following tables summarize key quantitative data for the enzymes responsible for LTB4 omega-oxidation in the liver.

Table 1: Kinetic Parameters of Human CYP4F Isoforms for LTB4 ω-Hydroxylation

| Enzyme | K_m_ (μM) | V_max_ (nmol/min/nmol P450) | Reference |

| CYP4F2 | 47 | Not specified | [2] |

| CYP4F3A (neutrophil) | 0.64 | 34 | [2][11] |

| CYP4F3B | 21 | Not specified | [2] |

Note: Data for CYP4F3A is from studies on the neutrophil enzyme, which exhibits a much higher affinity for LTB4 than the hepatic isoforms.

Table 2: Expression Levels of CYP4F2 in Human Liver Microsomes

| Parameter | Value | Reference |

| Mean Expression | 18.2 ± 19.9 pmol/mg microsomal protein | [12] |

| Range of Expression | 0 - 80.1 pmol/mg microsomal protein | [12] |

Experimental Protocols

Studying the metabolism of 18-carboxy dinor LTB4 in hepatocytes requires specific experimental procedures. Below are detailed methodologies for key experiments.

Isolation and Culture of Primary Human Hepatocytes

Primary human hepatocytes are the gold standard for in vitro studies of hepatic metabolism.[13][14]

Protocol for Hepatocyte Isolation (Two-Step Collagenase Perfusion):

-

Source: Obtain fresh human liver tissue from resection or non-transplantable organs. A piece of liver with an intact Glisson's capsule is ideal.[15]

-

Perfusion Setup: Cannulate a visible blood vessel on the cut surface of the liver tissue.

-

Step 1 - Pre-perfusion: Perfuse the tissue with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) at 37°C to wash out blood and dissociate cell-cell junctions.

-

Step 2 - Collagenase Perfusion: Perfuse the tissue with a buffer containing collagenase (e.g., Williams' Medium E with collagenase type IV) at 37°C to digest the extracellular matrix.[15]

-

Cell Dissociation: Once the liver tissue is sufficiently digested (becomes soft and disaggregated), transfer it to a sterile dish containing culture medium. Gently tease the cells apart using a sterile comb or forceps.

-

Filtration and Purification: Filter the cell suspension through sterile gauze and then a nylon mesh (e.g., 100 µm) to remove undigested tissue. Purify the hepatocytes from other cell types by low-speed centrifugation (e.g., 50 x g for 5 minutes) and washing steps.

-

Viability Assessment: Determine cell viability using the trypan blue exclusion assay. A viability of >80% is generally considered good.

-

Cell Plating: Plate the isolated hepatocytes on collagen-coated culture plates in an appropriate culture medium (e.g., Williams' Medium E supplemented with serum, insulin, and dexamethasone). The cells will form a monolayer.[16]

In Vitro LTB4 Metabolism Assay in Cultured Hepatocytes

This assay allows for the investigation of LTB4 metabolism and the identification of its metabolites.

-

Cell Culture: Culture primary human hepatocytes to form a confluent monolayer as described above.

-

Incubation with LTB4: Remove the culture medium and replace it with fresh medium containing a known concentration of LTB4 (e.g., 1 µM).[17]

-

Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: At each time point, collect the culture medium.

-

Extraction of Metabolites: Extract the LTB4 and its metabolites from the culture medium using solid-phase extraction (SPE) with C18 cartridges.

-

Analysis by LC-MS/MS: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[18][19] This allows for the separation, identification, and quantification of LTB4, 20-OH-LTB4, 20-carboxy-LTB4, and 18-carboxy dinor LTB4.

Visualizations

The following diagrams illustrate the metabolic pathway of LTB4 in hepatocytes and a typical experimental workflow for its analysis.

References

- 1. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin and leukotriene omega-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P-450-dependent omega-oxidation of leukotriene B4 in rodent and human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and characterization of recombinant human neutrophil leukotriene B4 omega-hydroxylase (cytochrome P450 4F3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and culture of primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and culture of primary hepatocytes from resected human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Altered Leukotriene B4 metabolism in CYP4F18-deficient mice does not impact inflammation following renal ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS | MDPI [mdpi.com]

Preliminary Studies on 18-Carboxy Dinor LTB4 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses, primarily by activating leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation. One of the key metabolic pathways involves the formation of 18-carboxy dinor LTB4. This technical guide provides a comprehensive overview of the current understanding of 18-carboxy dinor LTB4, with a focus on its metabolic pathway and inferred function based on the biological activities of its metabolic precursors. Due to a lack of direct studies on 18-carboxy dinor LTB4, this document synthesizes available data on related metabolites to provide a logical framework for its likely role in the resolution of inflammation.

Introduction

Leukotriene B4 (LTB4) is an eicosanoid derived from arachidonic acid that is a powerful chemoattractant for neutrophils and other leukocytes, playing a central role in the initiation and amplification of acute inflammation.[1] The actions of LTB4 are mediated through two G protein-coupled receptors, the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The tight control of LTB4 levels is critical to prevent excessive inflammation, and this is achieved through rapid metabolic degradation.

The metabolism of LTB4 primarily occurs in the liver and involves a series of enzymatic reactions, including ω-oxidation and β-oxidation.[3][4] This process leads to the generation of several metabolites with attenuated biological activity. One such metabolite is 18-carboxy dinor LTB4, a product of the β-oxidation of 20-carboxy LTB4.[3][5] While the direct functional properties of 18-carboxy dinor LTB4 have not been extensively studied, its position in the metabolic cascade of LTB4 suggests a role in the terminal inactivation and clearance of this potent inflammatory mediator. This guide will delve into the known metabolic pathway leading to 18-carboxy dinor LTB4 and extrapolate its likely functions based on the well-characterized activities of its precursor, 20-carboxy LTB4.

LTB4 Metabolic Pathway to 18-Carboxy Dinor LTB4

The metabolic conversion of LTB4 to 18-carboxy dinor LTB4 is a multi-step enzymatic process designed to decrease the biological activity of LTB4 and facilitate its excretion. The pathway is initiated by ω-oxidation, followed by β-oxidation.

The primary steps are as follows:

-

ω-Oxidation to 20-Hydroxy-LTB4: The first step in the inactivation of LTB4 is the hydroxylation at the C-20 position, catalyzed by cytochrome P450 enzymes, to form 20-hydroxy-LTB4.

-

Oxidation to 20-Carboxy-LTB4: Subsequently, 20-hydroxy-LTB4 is further oxidized to 20-carboxy-LTB4.

-

β-Oxidation to 18-Carboxy Dinor LTB4: 20-carboxy-LTB4 then undergoes β-oxidation, a process that shortens the carbon chain, to yield 18-carboxy dinor LTB4.[3][5] This final step represents a significant modification of the LTB4 molecule, further reducing its biological activity.

Metabolic pathway of LTB4 to 18-carboxy dinor LTB4.

Inferred Function of 18-Carboxy Dinor LTB4

Direct experimental data on the biological function of 18-carboxy dinor LTB4 is currently unavailable in the scientific literature. However, its function can be inferred from the well-documented activities of its immediate precursor, 20-carboxy LTB4.

Studies have shown that while 20-carboxy LTB4 can bind to the high-affinity LTB4 receptor, BLT1, it is a significantly weaker agonist than LTB4 itself.[6][7] In fact, 20-carboxy LTB4 has been demonstrated to inhibit LTB4-mediated neutrophil responses, such as migration and degranulation.[7][8] This suggests that the ω-oxidation pathway serves to generate metabolites that can act as natural antagonists or partial agonists at the LTB4 receptor, thereby dampening the inflammatory response.

Given that 18-carboxy dinor LTB4 is a product of further metabolism of 20-carboxy LTB4 through β-oxidation, it is highly probable that it possesses even lower or negligible biological activity compared to its precursor. The structural modifications, including the shortening of the carbon chain and the presence of a second carboxyl group, likely result in a molecule with significantly reduced affinity for BLT1 and BLT2 receptors and a diminished capacity to elicit downstream signaling.

Therefore, the primary function of 18-carboxy dinor LTB4 is likely to be a terminal inactivation product of LTB4, facilitating its elimination from the body and contributing to the resolution of inflammation.

Quantitative Data on LTB4 and its Metabolites

To provide a comparative context for the likely activity of 18-carboxy dinor LTB4, the following table summarizes the available quantitative data for LTB4 and its key metabolites.

| Compound | Receptor Binding Affinity (BLT1) | Biological Activity (Neutrophil Chemotaxis/Degranulation) | Reference |

| Leukotriene B4 (LTB4) | High (Kd ~0.1-1 nM) | Potent agonist (EC50 ~1-10 nM) | [2] |

| 20-Hydroxy-LTB4 | High | Weaker agonist than LTB4, can inhibit LTB4 responses | [7] |

| 20-Carboxy-LTB4 | High | Very weak agonist (~2.6% of LTB4 activity for degranulation), inhibits LTB4-mediated responses | [7][9] |

| 18-Carboxy Dinor LTB4 | Not Determined | Not Determined (Inferred to be very low to negligible) | - |

Experimental Protocols

As there are no specific published experimental protocols for assessing the function of 18-carboxy dinor LTB4, this section outlines general methodologies that would be applicable for its study, based on protocols used for LTB4 and its other metabolites.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity of 18-carboxy dinor LTB4 for the BLT1 and BLT2 receptors.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing human BLT1 or BLT2 receptors.

-

Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of unlabeled 18-carboxy dinor LTB4.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for 18-carboxy dinor LTB4 and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

The chemotactic potential of 18-carboxy dinor LTB4 can be evaluated using a Boyden chamber assay or a real-time cell migration assay.[10][11]

Protocol (Boyden Chamber):

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors.

-

Assay Setup: Place a solution of 18-carboxy dinor LTB4 at various concentrations in the lower chamber of a Boyden chamber. Add a suspension of isolated neutrophils to the upper chamber, separated by a microporous membrane.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow cell migration (e.g., 60-90 minutes).

-

Cell Staining and Counting: Fix and stain the migrated cells on the lower side of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Plot the number of migrated cells against the concentration of 18-carboxy dinor LTB4 to determine its chemotactic potency.

Workflow for a neutrophil chemotaxis assay.

LTB4 Receptor Signaling

LTB4 binding to its receptors, primarily BLT1 on neutrophils, initiates a cascade of intracellular signaling events leading to cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species. While the specific signaling effects of 18-carboxy dinor LTB4 are unknown, any residual activity would likely be mediated through this pathway.

Simplified LTB4 signaling pathway in neutrophils.

Conclusion and Future Directions

The available evidence strongly suggests that 18-carboxy dinor LTB4 is a terminal inactivation product in the metabolic cascade of LTB4. Its formation from 20-carboxy LTB4, a known weak agonist and potential antagonist of LTB4 responses, points towards a role in the resolution of inflammation by representing a further step in the detoxification and clearance of the potent pro-inflammatory mediator LTB4.

Future research should focus on the direct characterization of 18-carboxy dinor LTB4. This includes determining its binding affinities for BLT1 and BLT2 receptors and assessing its biological activity in a range of functional assays, such as neutrophil chemotaxis, calcium mobilization, and degranulation. Such studies would definitively confirm its role as an inactive metabolite and provide a more complete understanding of the intricate mechanisms that regulate LTB4-mediated inflammation. This knowledge could be valuable for the development of novel therapeutic strategies targeting the resolution phase of inflammation.

References

- 1. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 is the functional ligand binding to and activating the cloned chemoattractant receptor, CMKRL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 20-Carboxy-Leukotriene B4 | TargetMol [targetmol.com]

- 7. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. criver.com [criver.com]

Methodological & Application

Application Note: Quantitative Analysis of 18-carboxy dinor Leukotriene B4 in Human Urine using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and specific quantification of 18-carboxy dinor Leukotriene B4 (LTB4), a key β-oxidation metabolite of Leukotriene B4, in human urine samples. The method utilizes a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology provides the high selectivity and sensitivity required for biomarker research in studies related to inflammation and drug development.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. Its in vivo activity is tightly regulated by metabolic inactivation. A major metabolic pathway involves ω-oxidation to 20-carboxy LTB4, which is subsequently shortened via β-oxidation to produce 18-carboxy dinor LTB4.[1] The quantification of urinary 18-carboxy dinor LTB4 can serve as a valuable biomarker for systemic LTB4 production and inflammatory status. LC-MS/MS offers a highly specific and sensitive analytical approach for the determination of this and other eicosanoid metabolites in complex biological matrices.

Signaling Pathway

The metabolic cascade leading to the formation of 18-carboxy dinor LTB4 is a critical pathway for the inactivation of the pro-inflammatory LTB4 molecule. This process is initiated by ω-oxidation, followed by peroxisomal β-oxidation.

Experimental Protocol

Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

This compound-d4 (internal standard, IS)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine, add the internal standard (18-carboxy dinor LTB4-d4) to a final concentration of 10 ng/mL. Acidify the sample with 20 µL of acetic acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 4 mL of methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | % B |

| 0.0 | 5 |

| 1.0 | 5 |

| 9.0 | 55 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 5 |

| 14.0 | 5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Temperature | 500 °C |

| Collision Gas | Nitrogen |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| 18-carboxy dinor LTB4 | 337.2 |

| 18-carboxy dinor LTB4-d4 (IS) | 341.2 |

Note: The precursor ion for 18-carboxy dinor LTB4 is [M-H]⁻, with a molecular weight of 338.4 g/mol . The product ion at m/z 195.1 is a characteristic fragment for LTB4 and its metabolites, resulting from cleavage of the carbon chain.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method. These values should be validated in the end-user's laboratory.

Table 3: Method Performance Characteristics

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | > 85% |

Table 4: Stability Data

| Condition | Duration | Stability |

| Bench-top (Room Temp) | 4 hours | Stable |

| Freeze-Thaw Cycles (-80°C) | 3 cycles | Stable |

| Long-term Storage (-80°C) | 3 months | Stable |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human urine by LC-MS/MS. The method is sensitive, specific, and robust, making it a valuable tool for researchers and drug development professionals investigating the role of the LTB4 pathway in inflammation and disease.

References

Application Notes and Protocols: Urinary 18-carboxy dinor Leukotriene B4 ELISA Kit

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and is a key player in inflammatory responses.[1][2][3] It is a powerful chemoattractant for leukocytes, including neutrophils, and is implicated in a variety of inflammatory diseases.[2][3] The biological actions of LTB4 are mediated through its binding to specific G-protein coupled receptors, BLT1 and BLT2.[1][2]

The in vivo assessment of LTB4 production is often challenging due to its short half-life. Therefore, the measurement of its stable metabolites in urine provides a non-invasive method to monitor systemic LTB4 production. In the liver, LTB4 undergoes ω-oxidation to 20-hydroxy-LTB4, which is further oxidized to 20-carboxy-LTB4.[4] Subsequent β-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-19,20-dinor Leukotriene B4 (18-carboxy dinor LTB4), a major urinary metabolite.[5][6][7] This ELISA kit provides a sensitive and specific method for the quantitative determination of 18-carboxy dinor LTB4 in human urine.

Assay Principle

This kit is a competitive enzyme-linked immunosorbent assay (ELISA). A microplate pre-coated with a capture antibody is provided. During the assay, a fixed amount of 18-carboxy dinor LTB4 conjugated to a reporter enzyme (such as horseradish peroxidase, HRP) competes with the 18-carboxy dinor LTB4 present in the sample or standard for a limited number of binding sites on a specific monoclonal antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of 18-carboxy dinor LTB4 in the sample. The concentration is determined by comparison with a standard curve.

Leukotriene B4 Metabolism and Signaling Pathway

References

- 1. pnas.org [pnas.org]

- 2. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 signaling through NF-kappaB-dependent BLT1 receptors on vascular smooth muscle cells in atherosclerosis and intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

Application Notes and Protocols for the Quantification of 18-carboxy dinor LTB4 in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a significant metabolite of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. The quantification of 18-COOH-dinor-LTB4 in tissue samples is crucial for understanding the in vivo metabolism of LTB4 and for the development of therapeutics targeting inflammatory pathways. LTB4 is initially metabolized in the liver to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-COOH-dinor-LTB4[1][2][3]. This application note provides a detailed protocol for the extraction and quantification of 18-COOH-dinor-LTB4 from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Leukotriene B4

The metabolic conversion of LTB4 to 18-carboxy dinor LTB4 is a key step in its catabolism. This pathway primarily involves two enzymatic steps that occur mainly in the liver. Understanding this pathway is essential for interpreting the quantitative data of its metabolites.

Caption: Metabolic pathway of LTB4 to 18-carboxy dinor LTB4.

Experimental Protocols

This section details the methodology for the quantification of 18-carboxy dinor LTB4 in tissue samples, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

18-carboxy dinor LTB4 standard (e.g., from Cayman Chemical or Santa Cruz Biotechnology)

-

Internal standard (IS), e.g., 18-carboxy dinor LTB4-d4 (if available) or a structurally similar deuterated eicosanoid

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

-

Phosphate buffered saline (PBS), pH 7.4

-

Butylated hydroxytoluene (BHT) or other antioxidant

-

Tissue homogenizer

-

Centrifuge

Tissue Homogenization

-

Weigh the frozen tissue sample (typically 50-100 mg).

-

To prevent ex vivo eicosanoid formation, all procedures should be carried out on ice.

-

Add 1 mL of ice-cold PBS containing an antioxidant (e.g., 0.02% BHT) to the tissue.

-

Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

-

Transfer the homogenate to a clean tube.

-

Spike the homogenate with the internal standard.

-

Proceed immediately to the extraction step.

Solid-Phase Extraction (SPE)

This protocol is adapted from general eicosanoid extraction procedures.

-

Condition the SPE Cartridge: Sequentially wash the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.

-

Sample Loading:

-

Acidify the tissue homogenate to pH 3-4 with 0.1 M formic acid.

-

Load the acidified homogenate onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Wash the cartridge with 5 mL of 15% (v/v) methanol in water to remove less polar impurities.

-

-

Elution:

-

Elute the 18-carboxy dinor LTB4 and other eicosanoids with 5 mL of methanol into a clean collection tube.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are general conditions for the analysis of eicosanoids. Specific parameters for 18-carboxy dinor LTB4 should be optimized.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): The precursor and product ions for 18-carboxy dinor LTB4 need to be determined.

-

Precursor Ion: The molecular weight of 18-carboxy dinor LTB4 is 338.4 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will have a mass-to-charge ratio (m/z) of 337.4 .

-

Product Ions: The product ions need to be determined by infusing a standard solution of 18-carboxy dinor LTB4 into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 337.4). Characteristic fragments will arise from the cleavage of the carbon chain. Based on the fragmentation of similar eicosanoids, potential product ions could result from neutral losses of water (H₂O) and carbon dioxide (CO₂).

-

-

Collision Energy: The collision energy for each MRM transition must be optimized to maximize the signal of the product ion.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 18-carboxy dinor LTB4 | 337.4 | To be determined | 100 | To be determined |

| Internal Standard | Specific to IS | Specific to IS | 100 | Specific to IS |

Experimental Workflow

The overall workflow for the quantification of 18-carboxy dinor LTB4 in tissue samples is summarized in the following diagram.

Caption: Experimental workflow for 18-carboxy dinor LTB4 quantification.

Data Presentation

Quantitative data for 18-carboxy dinor LTB4 in tissue samples is not widely available in the published literature. The following table is a template for presenting such data. Researchers should populate this table with their own experimental results. The values provided are for illustrative purposes only.

| Tissue Type | Condition | n | 18-carboxy dinor LTB4 (pg/mg tissue) | Standard Deviation |

| Liver | Control | 6 | Example: 15.2 | Example: 3.1 |

| Liver | Treated | 6 | Example: 45.8 | Example: 8.7 |

| Kidney | Control | 6 | Example: 8.5 | Example: 1.9 |

| Kidney | Treated | 6 | Example: 22.1 | Example: 4.5 |

| Lung | Control | 6 | Example: 5.1 | Example: 1.2 |

| Lung | Treated | 6 | Example: 18.9 | Example: 3.8 |

References

Application Notes and Protocols: 18-carboxy dinor LTB4 as a Biomarker for Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammatory responses. It is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation.[1] The biological activity of LTB4 is tightly regulated through metabolic inactivation. One of the key metabolic pathways involves ω-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. This metabolite can then undergo β-oxidation, leading to the formation of 18-carboxy-19,20-dinor-leukotriene B4 (18-carboxy dinor LTB4).[2] The measurement of LTB4 and its downstream metabolites, such as 18-carboxy dinor LTB4, can provide valuable insights into the level of inflammatory activity in various pathological conditions. These metabolites may serve as stable and informative biomarkers for monitoring disease progression and the efficacy of anti-inflammatory therapies.

While much of the research has focused on LTB4 itself, its metabolites are gaining attention as they may offer a more integrated picture of the inflammatory state over time. Notably, some LTB4 metabolites, such as 20-hydroxy-LTB4 and 20-carboxy-LTB4, have been shown to possess biological activity, at times acting as antagonists to LTB4-mediated responses, suggesting a complex regulatory role in inflammation.[3][4] The biological significance of 18-carboxy dinor LTB4 is less clear, and it is often considered an inactive end-product of LTB4 metabolism. However, its presence and concentration in biological fluids can be indicative of the overall flux through the LTB4 pathway and, therefore, the inflammatory status.

This document provides detailed application notes and protocols for the use of 18-carboxy dinor LTB4 as a biomarker for inflammation, with a focus on its metabolic pathway, available quantitative data for related analytes, and methodologies for its detection.

LTB4 Metabolic Pathway

The metabolic cascade from LTB4 to 18-carboxy dinor LTB4 involves a series of enzymatic reactions primarily occurring in the liver and leukocytes. Understanding this pathway is essential for interpreting the biomarker data.

Quantitative Data Summary

Direct quantitative data for 18-carboxy dinor LTB4 in inflammatory diseases is sparse in the literature. However, studies have reported levels of its precursor, LTB4, and its primary metabolite, 20-carboxy-LTB4, in various conditions. These values can provide a frame of reference for the expected concentrations of downstream metabolites.

| Analyte | Condition | Matrix | Concentration | Reference |

| LTB4 | Healthy Controls | Urine | < 5 nmol/mol creatinine (B1669602) | [5] |

| 20-carboxy-LTB4 | Healthy Controls | Urine | < 5 nmol/mol creatinine | [5] |

| LTB4 | Zellweger Syndrome | Urine | Median: 97 nmol/mol creatinine (Range: 35-238) | [5] |

| 20-carboxy-LTB4 | Zellweger Syndrome | Urine | Median: 898 nmol/mol creatinine (Range: 267-4583) | [5] |

| LTB4 | Experimental Inflammation (rat) | Exudate | Peak: 6.9 ± 0.5 ng/mL | [1] |

Experimental Protocols

Protocol 1: Quantification of 18-carboxy dinor LTB4 by LC-MS/MS

This protocol provides a general framework for the analysis of 18-carboxy dinor LTB4 in biological matrices such as plasma or urine. Note: This is a representative protocol and requires optimization and validation for specific applications.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 18-carboxy dinor LTB4, if available, or a related eicosanoid) to the sample to correct for extraction losses and matrix effects.

-

Acidification: Acidify the sample (e.g., plasma, urine) to pH 3-4 with a suitable acid (e.g., formic acid). This ensures that the carboxylic acid groups are protonated, allowing for efficient extraction.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with acidified water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte of interest with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-